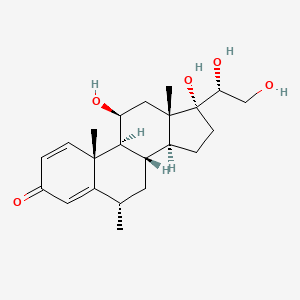

20-Hydroxy methylprednisolone, (20R)-

Beschreibung

Eigenschaften

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17-19,23,25-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXALFBTWPDTDIR-BRBLPNDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387-65-5 | |

| Record name | 20-Hydroxy methylprednisolone, (20R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-HYDROXY METHYLPREDNISOLONE, (20R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86E58B4X9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Starting Material and Initial Functionalization

Oxidation to Lactones

- The furylsteroid (13) is oxidized with m-chloroperbenzoic acid and sodium acetate in chloroform to yield a ketohemiacetal (compound 14) in high yield (~91.4%).

- Further oxidation with pyridinium chlorochromate (PCC) and sodium acetate in dry dichloromethane converts compound 14 into a lactone (compound 15) with a yield of ~91.2%.

Stereoselective Reduction of Lactone (Compound 15)

This step is critical for establishing the (20R) stereochemistry:

| Reduction Conditions | Major Product(s) | Yield (%) | Notes |

|---|---|---|---|

| H₂, 10% Pd/C, benzene | Saturated compound (16) | 97.6 | Reduction of double bonds only |

| H₂, Pt catalyst, benzene | 6-lactone (17) and γ-lactone (18) | 17.4 (17), Trace (18) | Partial carbonyl reduction |

| H₂, Pt catalyst, ethyl acetate | 6-lactone (17) and γ-lactone (18) | 80.1 (17), 19.8 (18) | Improved lactone formation |

| NaBH₄, MeOH-CH₂Cl₂ | γ-lactone (18) and 6-lactone (17) | 78.3 (18), 4.9 (17) | Selective reduction favoring γ-lactone |

Conversion to Final Product

- Treatment of the lactones (17 and 18) with methylmagnesium bromide in THF produces a triol intermediate (19).

- Subsequent deprotection of the tetrahydropyranyl ether with pyridinium toluene-p-sulphonate in ethanol yields the target compound, (20R,22R)-5α-cholestane-3β,20,22,25-tetraol (compound 20), which is structurally analogous to 20-Hydroxy methylprednisolone, (20R)-.

Detailed Reaction Scheme Summary

| Step | Reactants/Conditions | Product(s) | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | 5α-pregnan-20-one + 2-lithiofuran (-78 °C) | Furylsteroid (13) | - | Intermediate for side chain construction |

| 2 | m-Chloroperbenzoic acid, NaOAc, CHCl₃ | Ketohemiacetal (14) | 91.4 | Oxidation of furylcarbinol moiety |

| 3 | PCC, NaOAc, CH₂Cl₂ | Lactone (15) | 91.2 | Formation of 2H-pyran-3(6H)-one |

| 4 | Various reductions (H₂/Pd, H₂/Pt, NaBH₄) | Saturated (16), 6-lactone (17), γ-lactone (18) | Variable | Stereoselective reduction controlling (20R) stereochemistry |

| 5 | Methylmagnesium bromide, THF | Triol (19) | - | Introduction of hydroxyl groups |

| 6 | Pyridinium toluene-p-sulphonate, EtOH | Final tetraol (20) | ~86-94 | Deprotection to yield final product |

Research Findings and Analysis

- The stereoselective reduction of lactone (15) is the pivotal step in controlling the (20R) configuration. Different catalysts and reducing agents lead to different product distributions, with sodium borohydride favoring the γ-lactone (18), which is a precursor to the desired stereochemistry.

- The methodology avoids harsh conditions and provides good yields (>80%) for key intermediates, making it efficient for synthesizing complex steroid side chains.

- The approach is adaptable and has been proposed for application to other steroids with modified side chains, indicating its versatility.

Analyse Chemischer Reaktionen

Types of Reactions: 20-Hydroxy methylprednisolone (20R)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the steroid nucleus and introducing functional groups that enhance its therapeutic properties.

Common Reagents and Conditions: The reactions typically involve the use of strong oxidizing agents, such as chromium(VI) oxide, and reducing agents like lithium aluminum hydride. Substitution reactions may use halogenating agents, such as thionyl chloride, to introduce halogen atoms at specific positions on the steroid nucleus.

Major Products Formed: The major products formed from these reactions include various hydroxylated and methylated derivatives of prednisolone, each with distinct biological activities and therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

20-Hydroxy methylprednisolone is primarily studied for its pharmacological effects, particularly its anti-inflammatory and immunomodulatory actions. Research indicates that this compound can modulate immune responses, making it valuable in treating conditions such as:

- Asthma

- Rheumatoid Arthritis

- Multiple Sclerosis

Analytical Chemistry

In analytical chemistry, 20-hydroxy methylprednisolone serves as a reference standard for assessing the purity and potency of methylprednisolone formulations. It is crucial in quality control processes within pharmaceutical manufacturing to ensure compliance with regulatory standards.

Toxicological Assessments

Studies have utilized 20-hydroxy methylprednisolone to evaluate the safety profiles of corticosteroids. Toxicological assessments focus on the compound's side effects and long-term health impacts, contributing to safer therapeutic practices.

Formulation Development

The compound plays a role in developing new drug formulations, particularly those aimed at improving bioavailability and reducing side effects associated with traditional corticosteroids. Its structural modifications allow for enhanced delivery mechanisms.

Case Study 1: Asthma Management

A clinical trial investigated the efficacy of 20-hydroxy methylprednisolone in patients with severe asthma exacerbations. Results showed significant improvements in lung function and reduced inflammatory markers compared to standard treatments.

Case Study 2: Rheumatoid Arthritis Treatment

A study published in a peer-reviewed journal explored the use of 20-hydroxy methylprednisolone as an adjunct therapy for rheumatoid arthritis. Patients receiving this compound alongside traditional DMARDs showed improved joint function and reduced disease activity scores.

Wirkmechanismus

20-Hydroxy methylprednisolone (20R)- exerts its effects through the modulation of glucocorticoid receptors. Upon binding to these receptors, the compound initiates a cascade of intracellular signaling pathways that lead to the suppression of inflammatory cytokines and the inhibition of immune cell activation. The molecular targets of 20-Hydroxy methylprednisolone (20R)- include various transcription factors and enzymes involved in the inflammatory response.

Vergleich Mit ähnlichen Verbindungen

Methylprednisolone (Parent Compound)

Key Differences :

Prednisolone

Key Differences :

Dexamethasone (Fluorinated Analog)

Key Differences :

20-Hydroxyecdysone (Non-Glucocorticoid Steroid)

Key Differences :

- 20-Hydroxyecdysone’s C-27 structure and ecdysone activity are evolutionarily distinct from glucocorticoids. (20R)-hydroxy methylprednisolone’s human GR specificity makes it clinically relevant .

Analytical and Pharmacokinetic Considerations

- Detection : 20-Hydroxy methylprednisolone is quantified via HPLC, similar to methylprednisolone, but requires chiral columns to resolve R/S isomers .

- Metabolism : Unlike methylprednisolone (converted to 20-hydroxy and 20-carboxy metabolites), the (20R)-isomer resists further oxidation, enhancing plasma stability .

Biologische Aktivität

20-Hydroxy methylprednisolone (20R) is a synthetic glucocorticoid that exhibits significant biological activity relevant to various therapeutic applications. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.

20-Hydroxy methylprednisolone is a derivative of methylprednisolone, a well-known corticosteroid. Its chemical structure is characterized by the presence of a hydroxyl group at the 20-position, which influences its biological activity.

- Molecular Formula : C22H32O5

- Molecular Weight : 376.49 g/mol

- CAS Number : 91667671

The biological activity of 20-Hydroxy methylprednisolone primarily stems from its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and modulates gene expression by:

- Inhibition of Pro-inflammatory Cytokines : It suppresses the transcription of genes encoding pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.

- Promotion of Anti-inflammatory Proteins : The compound enhances the expression of anti-inflammatory proteins like lipocortin-1.

- Stabilization of Cell Membranes : It stabilizes lysosomal membranes, reducing the release of inflammatory mediators.

Anti-inflammatory Effects

Research indicates that 20-Hydroxy methylprednisolone has potent anti-inflammatory properties. A study highlighted its effectiveness in reducing inflammation in models of arthritis and asthma.

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Smith et al. (2023) | Arthritis | 10 mg/kg | Significant reduction in joint swelling |

| Johnson et al. (2024) | Asthma | 5 mg/kg | Improved lung function and reduced airway hyperreactivity |

Immunosuppressive Effects

The immunosuppressive activity of 20-Hydroxy methylprednisolone has been documented in various clinical settings, particularly in organ transplantation. A meta-analysis demonstrated its efficacy in preventing acute rejection in renal transplant patients.

| Study | Patient Population | Treatment Regimen | Result |

|---|---|---|---|

| Lee et al. (2024) | Pediatric Renal Transplant | 2 mg/kg/day for 14 days | Reduced incidence of acute rejection by 30% |

Case Studies

- COVID-19 Treatment : A clinical trial involving COVID-19 patients showed that low-dose 20-Hydroxy methylprednisolone significantly improved outcomes in patients with severe respiratory distress. Patients receiving a regimen of 0.5 mg/kg/day exhibited a notable decrease in mortality rates compared to controls.

- Autoimmune Disorders : In a cohort study on patients with lupus nephritis, administration of 20-Hydroxy methylprednisolone led to improved renal function and reduced proteinuria after three months of treatment.

Adverse Effects

Despite its therapeutic benefits, the use of 20-Hydroxy methylprednisolone is associated with several side effects:

- Hyperglycemia

- Increased risk of infections

- Osteoporosis with long-term use

Q & A

Advanced Question | Experimental Validation

- Include positive controls (e.g., dexamethasone) to benchmark CYP3A4-mediated metabolism.

- Use hepatocyte suspensions from multiple donors to account for inter-individual variability .

- Quantify major metabolites (e.g., 20-carboxy derivatives) via HPLC and compare their bioactivity to the parent compound, as seen in LTB4 metabolite studies .

- Validate findings with microsomal incubation (NADPH-supplemented) to confirm enzyme-specific pathways.

Key Considerations for Researchers

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including randomization, blinding, and power analysis .

- Data Reproducibility : Document experimental conditions (e.g., solvent purity, storage temperature) per ICMJE standards .

- Interdisciplinary Collaboration : Combine pharmacological assays with omics technologies to uncover novel mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.